molecular formula C26H32N4+2 B12528723 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- CAS No. 807314-59-6

Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-

Cat. No.: B12528723
CAS No.: 807314-59-6
M. Wt: 400.6 g/mol
InChI Key: ZKSXDCGANRXIEB-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is a chemical compound known for its unique structure and properties. It is a derivative of pyridinium, a class of compounds characterized by a positively charged nitrogen atom within a six-membered aromatic ring. The compound’s structure includes a 1,4-phenylenebis(methylene) linkage, which connects two pyridinium units, each substituted with a pyrrolidinyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-(1-pyrrolidinyl)pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can engage in electrostatic interactions with negatively charged sites on proteins, while the pyrrolidinyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of pyrrolidinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

807314-59-6

Molecular Formula

C26H32N4+2

Molecular Weight

400.6 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1-[[4-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C26H32N4/c1-2-14-29(13-1)25-9-17-27(18-10-25)21-23-5-7-24(8-6-23)22-28-19-11-26(12-20-28)30-15-3-4-16-30/h5-12,17-20H,1-4,13-16,21-22H2/q+2

InChI Key

ZKSXDCGANRXIEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCC5

Origin of Product

United States

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